9-(Trifluoromethyl)-11H-benzo[a]carbazole

HOMO Energy Level Electron-Withdrawing Effect DFT Calculation

Research pain point: Unsubstituted benzocarbazoles lack the electron-withdrawing strength needed for optimized charge balance in organic electronics. This 9-CF3 derivative provides a solution. - **Electronic tuning**: -CF3 group lowers HOMO energy level for efficient hole injection/blocking in PhOLEDs. - **Morphological stability**: Rigid fused ring system prevents crystallization, ensuring stable amorphous film formation. - **Supply**: Available in research quantities with verified purity; ready for immediate dispatch.

Molecular Formula C17H10F3N
Molecular Weight 285.26 g/mol
Cat. No. B12064785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Trifluoromethyl)-11H-benzo[a]carbazole
Molecular FormulaC17H10F3N
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)C(F)(F)F
InChIInChI=1S/C17H10F3N/c18-17(19,20)11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)21-15(13)9-11/h1-9,21H
InChIKeyNULNTMKGXUCZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Trifluoromethyl)-11H-benzo[a]carbazole: Core Scaffold for Organic Electronics


9-(Trifluoromethyl)-11H-benzo[a]carbazole (CAS: 1607470-16-5) is a specialized organic compound classified as a trifluoromethylated benzo[a]carbazole derivative . Its molecular structure consists of a rigid, fused tetracyclic aromatic system, composed of two benzene rings, a pyrrole ring, and a carbazole backbone, with an electron-withdrawing trifluoromethyl (-CF3) group appended at the 9-position . This unique architecture endows the molecule with distinct electronic characteristics, making it a compound of significant interest in materials science, particularly for the development of advanced organic electronic and optoelectronic devices .

1
Organic electronics building block
Extended fused pi-system with tunable electronic properties for OLED/OFET research.
2
Host material candidate
High thermal stability in related benzocarbazoles supports PhOLED host material studies.
3
HOMO level tuning
Electron-withdrawing -CF3 group enables adjustment of frontier orbital energies.

Why Unsubstituted Carbazole Analogs Fall Short


The substitution of a core benzo[a]carbazole structure with a trifluoromethyl (-CF3) group at the 9-position is not a trivial modification; it induces a fundamental change in the molecule's electronic and photophysical properties . Generic or unsubstituted benzo[a]carbazoles lack the strong electron-withdrawing influence of the -CF3 group, which significantly perturbs the aromatic system's electronic distribution . This perturbation directly impacts key performance metrics such as the compound's highest occupied molecular orbital (HOMO) energy level, its thermal stability, and its emission characteristics, rendering simple in-class analogs unsuitable substitutes for applications that rely on the precise properties conferred by this specific functionalization [1].

Target Material
9-(Trifluoromethyl)-11H-benzo[a]carbazole: electron-poor fused core; 9-CF3 group lowers HOMO, increases thermal robustness.
Generic Unsubstituted Analog
Unsubstituted benzo[a]carbazole lacks the -CF3 inductive effect, resulting in different HOMO levels, lower oxidative stability, and reduced thermal stability.
Direct substitution is not advised; properties strongly depend on the electron-withdrawing -CF3 group. Verify electronic and thermal requirements before considering alternatives.

9-(Trifluoromethyl)-11H-benzo[a]carbazole vs. Structural Analogs


Lower HOMO Energy Level

The presence of the 9-trifluoromethyl group significantly lowers the HOMO energy level relative to the parent benzo[a]carbazole system. Computational and experimental analysis of trifluoromethylated carbazoles confirms this electron-withdrawing effect . While a direct experimental value for 9-(Trifluoromethyl)-11H-benzo[a]carbazole was not found, class-level inference based on analogous trifluoromethylated carbazole systems, where the -CF3 group is known to lower HOMO energy by approximately 0.2-0.4 eV relative to unsubstituted analogs, can be applied [1].

HOMO Energy Shift
Class-level inference
Target: lower than -5.5 eV (inferred)
Baseline: ~-5.2 to -5.4 eV (unsubstituted, inferred)
Difference: approx. 0.2-0.4 eV lowering
Lower HOMO may improve oxidative stability and charge injection balance in devices.
Inferred from analogous -CF3 carbazoles; direct measurement advised.
HOMO Energy Level Electron-Withdrawing Effect DFT Calculation

Enhanced Thermal Stability

The rigid, fused tetracyclic structure of 9-(Trifluoromethyl)-11H-benzo[a]carbazole contributes to high thermal stability, a critical parameter for device fabrication and longevity. A direct comparison was not available for this exact compound, but a closely related 9-substituted benzocarbazole derivative has been reported to exhibit a high glass transition temperature (Tg) of 181 °C and a decomposition temperature (Td) of approximately 515 °C [1]. This performance significantly surpasses that of simpler, non-fused analogs like 9-phenylcarbazole, which typically show lower thermal stability and morphological integrity in thin films .

Thermal Stability
Cross-study comparable
Tg: 181 °C (related 9-substituted benzocarbazole)
Td: ~515 °C (same derivative)
High Tg/Td supports film stability during fabrication and device operation.
Data from structurally related analog; may vary for exact compound.
Thermal Stability Glass Transition Temperature Decomposition Temperature

Distinct Electronic Structure

The specific positioning of the -CF3 group at the 9-position of the benzo[a]carbazole scaffold offers a distinct electronic structure compared to molecules with -CF3 groups at other locations, such as 3,6-bis(trifluoromethyl)carbazole. The latter serves as a common donor unit in D-A-D (Donor-Acceptor-Donor) materials, while the 9-substituted benzo[a]carbazole core provides a unique, extended pi-conjugated system for tuning HOMO and LUMO levels and triplet energies, as described in patent literature for electroluminescent devices [1]. This difference in electronic distribution makes 9-(Trifluoromethyl)-11H-benzo[a]carbazole a distinct building block for achieving specific device performance metrics not accessible with other trifluoromethylated carbazole isomers [2].

Electronic Structure
Class-level inference
9-CF3 benzo[a]carbazole: extended fused pi-system, unique HOMO/LUMO tuning
3,6-bis(CF3)carbazole: common D-A-D donor unit, different energy alignment
Distinct core enables alternative device design strategies compared to other CF3-carbazoles.
Based on patent literature; experimental validation recommended.
Electron-Withdrawing Group Donor-Acceptor Structure Band Gap Tuning

Applications in Organic Electronics


PhOLED Host Material

The high thermal stability, indicated by a high glass transition temperature in related benzocarbazole derivatives, makes 9-(Trifluoromethyl)-11H-benzo[a]carbazole an excellent candidate as a host material in PhOLEDs [1]. Its rigid, fused structure helps prevent crystallization and maintain a stable amorphous film morphology during device operation, which is critical for device lifetime and efficiency [1].

HOMO Tuning Building Block

The electron-withdrawing trifluoromethyl group provides a means to fine-tune the HOMO energy level of the core benzo[a]carbazole scaffold . This makes the compound a valuable building block for synthesizing materials with precisely engineered energy levels to facilitate efficient charge injection and balance in OLEDs, a key design parameter highlighted in patent literature [2].

Annealing-Free OFET Component

The structural rigidity and electronic properties of benzocarbazole derivatives contribute to improved ambient stability and charge transport in OFETs. While specific data for this exact compound is not available, related trifluoromethylated aromatic building blocks have been shown to enable OFETs with annealing-free characteristics and excellent ambient stability, a highly desirable feature for flexible and printed electronics [3].

Application
Selection Property
Validation Focus
PhOLED Host Material
High thermal stability and amorphous film morphology
Tg, Td, and morphological stability under device operation
HOMO Tuning Building Block
Electron-withdrawing -CF3 group for frontier orbital control
HOMO/LUMO levels, charge injection balance in OLED stacks
Annealing-Free OFET Component
Structural rigidity and ambient stability potential
Charge transport without high-temperature annealing; air stability
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